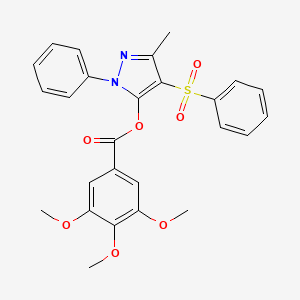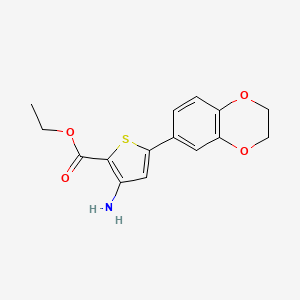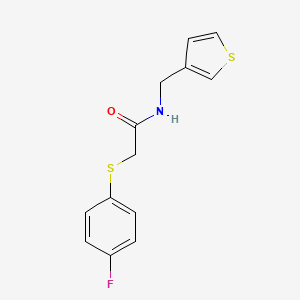
2-((4-fluorofenil)tio)-N-(tiofen-3-ilmetil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide, also known as FTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTA is a member of the family of thioacetamides, which are compounds that contain a sulfur atom attached to an acetamide group.
Mecanismo De Acción
The exact mechanism of action of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in pain signaling and neuronal activity.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Physiologically, 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is its potential use as an anticancer agent. 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-fluorobenzene thiol with 3-bromothiophene to form 2-(4-fluorophenylthio)thiophene. This intermediate compound is then reacted with chloroacetyl chloride to form 2-(4-fluorophenylthio)-N-chloroacetylthiophene, which is then treated with sodium thiophenoxide to form 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide. The final product is purified through recrystallization to obtain a high purity compound.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han reportado un método de protodesboronación catalítica utilizando un enfoque radical. Este protocolo permite la hidrometilación formal anti-Markovnikov de alquenos, una transformación previamente desconocida. Al combinar la protodesboronación con una homologación de Matteson–CH₂–, los científicos logran esta valiosa secuencia de reacción .
Protodesboronación catalítica para la hidrometilación de alquenos
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS2/c14-11-1-3-12(4-2-11)18-9-13(16)15-7-10-5-6-17-8-10/h1-6,8H,7,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRWNSBNWTJRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
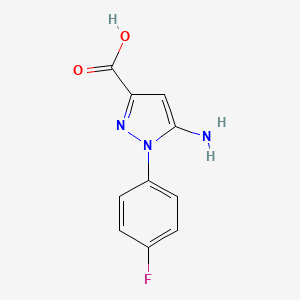

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)


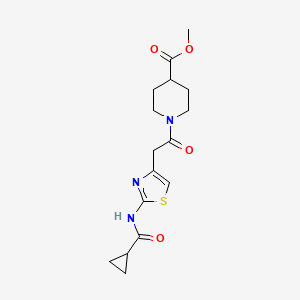
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

